molecular formula C7H13N3O2 B13340990 3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol

3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol

Cat. No.: B13340990
M. Wt: 171.20 g/mol
InChI Key: RTRPHQRWCXXEKJ-UHFFFAOYSA-N
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Description

3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol is a chemical compound that features a pyrazole ring substituted with an amino group and a methylpropane-1,2-diol moiety. Pyrazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol typically involves the reaction of 4-amino-1H-pyrazole with 2-methylpropane-1,2-diol under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like triphenylphosphine. The reaction is carried out under nitrogen protection to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-2-methylpropane-1,2-diol: Lacks the amino group, resulting in different reactivity and biological activity.

    4-Amino-1H-pyrazole: Lacks the methylpropane-1,2-diol moiety, affecting its solubility and interaction with biological targets.

Uniqueness

3-(4-Amino-1H-pyrazol-1-yl)-2-methylpropane-1,2-diol is unique due to the presence of both the amino group and the methylpropane-1,2-diol moiety. This combination enhances its solubility, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)-2-methylpropane-1,2-diol

InChI

InChI=1S/C7H13N3O2/c1-7(12,5-11)4-10-3-6(8)2-9-10/h2-3,11-12H,4-5,8H2,1H3

InChI Key

RTRPHQRWCXXEKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)N)(CO)O

Origin of Product

United States

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